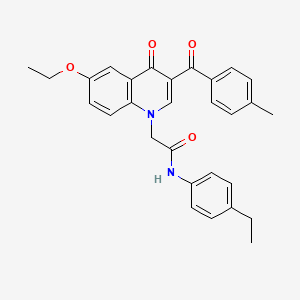
2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C29H28N2O4 and its molecular weight is 468.553. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a synthetic organic molecule that belongs to the class of quinoline derivatives. It is characterized by a complex structure that integrates various functional groups, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C28H26N2O5, with a molecular weight of approximately 470.525 g/mol. The presence of multiple functional groups, including an ethoxy group and a benzoyl moiety, enhances its lipophilicity and may influence its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N2O5 |
| Molecular Weight | 470.525 g/mol |
| LogP | 6.0359 |
| Solubility | Not available |
Preliminary studies suggest that quinoline derivatives, including this compound, exhibit antiproliferative effects against various cancer cell lines. The proposed mechanisms include:
- Inhibition of key enzymes involved in cell proliferation.
- Induction of apoptosis in cancer cells through various signaling pathways.
Anticancer Activity
Research has demonstrated that compounds similar to this compound possess significant anticancer properties. For instance, derivatives of quinoline have shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating potent cytotoxicity.
Case Study: Antiproliferative Effects
In a study examining the effects of various quinoline derivatives:
- Compound A (a structural analog) demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells.
- Compound B showed an IC50 value of 20 µM against HL-60 leukemia cells.
These findings suggest that the structural features of these compounds play a crucial role in their biological activity.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit bacterial growth effectively.
Antibacterial Testing Results
A series of tests were conducted using the agar well diffusion method to evaluate the antibacterial activity:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 2-(6-ethoxy...acetamide | Staphylococcus aureus | 18 |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 20 |
Antibiofilm Activity
The compound's potential as an antibiofilm agent was also assessed. Biofilm formation by pathogenic bacteria poses significant challenges in clinical settings. The compound exhibited a notable reduction in biofilm formation, suggesting its utility in preventing chronic infections.
Antibiofilm Activity Results
The following table summarizes the percent inhibition of biofilm formation at varying concentrations:
| Compound | Concentration (µg/mL) | % Inhibition (S. aureus) | % Inhibition (K. pneumoniae) |
|---|---|---|---|
| 2-(6-ethoxy...acetamide | 100 | 82 | 85 |
| 50 | 60 | 72 |
特性
IUPAC Name |
2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O4/c1-4-20-8-12-22(13-9-20)30-27(32)18-31-17-25(28(33)21-10-6-19(3)7-11-21)29(34)24-16-23(35-5-2)14-15-26(24)31/h6-17H,4-5,18H2,1-3H3,(H,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKHSHFHJYZBJQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OCC)C(=O)C4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













